molecular formula C26H16 B1629528 2-Phenylbenzo[J]fluoranthene CAS No. 210487-02-8

2-Phenylbenzo[J]fluoranthene

Cat. No.: B1629528
CAS No.: 210487-02-8
M. Wt: 328.4 g/mol
InChI Key: OZCGEBMWVZJBNG-UHFFFAOYSA-N
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Description

2-Phenylbenzo[J]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylbenzo[J]fluoranthene typically involves the coupling of a naphthalene fragment and a benzene fragment. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at high temperatures (above 900°C), followed by ring rearrangements to yield this compound . Another method involves the use of strategic bond disconnections to construct the fluoranthene core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbenzo[J]fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are typically used under controlled conditions to achieve the desired substitution.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]fluoranthene
  • Benzo[b]fluoranthene
  • Benzo[e]fluoranthene
  • Benzo[k]fluoranthene

Comparison

2-Phenylbenzo[J]fluoranthene is unique among its analogs due to its specific structural arrangement and the presence of a phenyl group. This structural difference imparts distinct photophysical and electronic properties, making it particularly valuable in materials science and organic electronics .

Properties

IUPAC Name

18-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-22-23-14-13-18-9-4-5-11-21(18)26(23)24(16-20)25(19)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCGEBMWVZJBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610652
Record name 2-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-02-8
Record name 2-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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